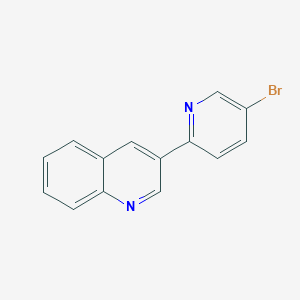

3-(5-Bromopyridin-2-yl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-12-5-6-14(17-9-12)11-7-10-3-1-2-4-13(10)16-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTJBUVGZASOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478025 | |

| Record name | 3-(5-Bromo-pyridin-2-yl)-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569350-78-3 | |

| Record name | 3-(5-Bromo-pyridin-2-yl)-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 5 Bromopyridin 2 Yl Quinoline and Its Structural Analogues

Retrosynthetic Analysis of the 3-(5-Bromopyridin-2-yl)quinoline Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. actascientific.com It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, a primary disconnection is the C-C bond between the quinoline (B57606) and pyridine (B92270) rings. This suggests two main retrosynthetic pathways:

Pathway A: Disconnecting the bond between C3 of the quinoline and C2 of the pyridine. This leads to a 3-substituted quinoline synthon and a 2-substituted pyridine synthon. The quinoline synthon could be a 3-haloquinoline or a 3-quinolineboronic acid, while the pyridine synthon could be a 2-lithiated or 2-magnesiated 5-bromopyridine, or a 5-bromo-2-pyridylzinc reagent.

Pathway B: Disconnecting the bond between C2 of the pyridine and C3 of the quinoline. This approach would involve a 2-functionalized pyridine and a 3-functionalized quinoline. For instance, a 2-halopyridine could be coupled with a 3-quinolylmetal species.

A common strategy in the synthesis of similar biaryl compounds involves a Suzuki coupling reaction. openlabnotebooks.org This would entail, for example, the reaction of a quinoline-3-boronic acid with 2-bromo-5-bromopyridine. Another viable approach is the Stille coupling, which would involve the reaction of a stannylated pyridine with a brominated quinoline. mdpi.com

Development and Optimization of Novel Synthetic Routes

The synthesis of quinoline and its derivatives has been an active area of research, with numerous methods developed over the years. nih.gov These range from classical named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses to modern transition-metal-catalyzed approaches. nih.govmdpi.com

Transition-Metal-Catalyzed Cross-Coupling Strategies for Quinolyl-Pyridyl Linkage

Transition-metal catalysis, particularly with palladium, has become a dominant method for constructing C-C bonds in the synthesis of complex heterocyclic compounds. ias.ac.in These methods offer high efficiency and functional group tolerance. ias.ac.in

Suzuki-Miyaura Coupling: This is a versatile cross-coupling reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide. For the synthesis of this compound, this could involve the reaction of 3-quinolylboronic acid with 2,5-dibromopyridine (B19318) or 5-bromo-2-chloropyridine. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and selectivity. Imidazolium salts have been reported as effective ligands for palladium catalysts in Suzuki coupling reactions for the synthesis of bipyridines. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. For example, 3-stannylquinoline could be coupled with 2,5-dibromopyridine. The use of additives like copper(I) iodide (CuI) and a base such as cesium fluoride (B91410) (CsF) can enhance the reaction efficiency. mdpi.com

Negishi Coupling: This method employs an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. A potential route could involve the reaction of a 3-quinolylzinc halide with 2,5-dibromopyridine.

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organohalide using a palladium catalyst.

The following table summarizes various transition-metal-catalyzed cross-coupling reactions that can be adapted for the synthesis of this compound.

| Coupling Reaction | Quinoline Reagent | Pyridine Reagent | Catalyst System |

| Suzuki-Miyaura | 3-Quinolylboronic acid | 2,5-Dibromopyridine | Pd catalyst, ligand, base |

| Stille | 3-Stannylquinoline | 2,5-Dibromopyridine | PdCl₂(PPh₃)₂, CuI, CsF |

| Negishi | 3-Quinolylzinc halide | 2,5-Dibromopyridine | Ni or Pd catalyst |

| Hiyama | 3-Trialkoxysilylquinoline | 2,5-Dibromopyridine | Pd catalyst, activator |

Direct C-H Functionalization Approaches Towards Bromopyridine-Quinoline Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials. mdpi.com This approach can be applied to the synthesis of bipyridyl and quinolyl-pyridyl systems. nih.govnih.gov

Palladium-Catalyzed C-H Arylation: Palladium catalysts can mediate the direct arylation of pyridines. For instance, the C-3 position of pyridine can be arylated to form 3,3'-bipyridine. mdpi.com A similar strategy could potentially be applied to couple a quinoline with a bromopyridine.

Rhodium-Catalyzed C-H Activation: Rhodium complexes have been shown to catalyze the alkylation of quinolines and pyridines via C-H bond activation. acs.org This suggests the possibility of developing a rhodium-catalyzed coupling of a quinoline with a bromopyridine.

Metal-Free C-H Functionalization: Some methods utilize radical-mediated pathways to achieve C-H functionalization without transition metals. mdpi.com These reactions often involve a single-electron transfer (SET) process to generate a reactive pyridyl radical from a halogenated pyridine. mdpi.com

Multi-Component Reaction Pathways for Assembling this compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netrsc.org Several MCRs are known for the synthesis of quinoline derivatives and could be adapted for the target molecule. rsc.orgresearchgate.net

Povarov Reaction: This is a [4+2] cycloaddition reaction of an imine with an electron-rich alkene to form a tetrahydroquinoline, which can then be oxidized to a quinoline. researchgate.net A modified Povarov reaction could potentially be designed where one of the components incorporates the 5-bromopyridyl moiety.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group to form a quinoline. mdpi.com By using a 2-aminoaryl ketone bearing a 5-bromopyridyl group, this method could lead to the desired product.

Doebner-von Miller Reaction: This reaction involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline (B41778) in the presence of a strong acid. nih.gov While traditionally used for simpler quinolines, it might be adaptable for more complex structures.

The table below provides an overview of MCRs applicable to quinoline synthesis.

| Reaction Name | Reactants | Product |

| Povarov Reaction | Imine, Alkene | Tetrahydroquinoline/Quinoline |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Quinoline |

| Doebner-von Miller | α,β-Unsaturated aldehyde/ketone, Aniline | Quinoline |

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of chiral derivatives is of great importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. While specific methods for the stereoselective synthesis of chiral derivatives of this compound are not extensively reported, general strategies for asymmetric synthesis can be applied.

Use of Chiral Catalysts: Transition metal complexes with chiral ligands can be employed in cross-coupling reactions to induce enantioselectivity. researchgate.net For example, a chiral phosphine (B1218219) ligand on a palladium catalyst in a Suzuki coupling could potentially lead to a chiral biaryl product if a prochiral substrate is used.

Chiral Auxiliaries: A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary can be removed.

Resolution of Racemates: A racemic mixture of a chiral derivative can be separated into its individual enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Several principles of green chemistry can be applied to the synthesis of this compound. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are a prime example of atom-economical reactions. rsc.org

Use of Safer Solvents and Reagents: Whenever possible, using less hazardous solvents and reagents is a key principle. researchgate.net This includes the use of water or other environmentally benign solvents. researchgate.net Some quinoline syntheses have been developed using water as a solvent. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net Transition-metal-catalyzed reactions and the use of nanocatalysts are examples of this principle in action. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. researchgate.net Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. actascientific.comresearchgate.net

Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound at present, the long-term goal is to use renewable starting materials.

Mechanochemical synthesis, which involves reactions conducted in the absence of a solvent using mechanical force (e.g., in a ball mill), is another green chemistry approach that has been applied to the synthesis of quinoline derivatives. rsc.org

Elucidation of the Molecular and Electronic Structure of 3 5 Bromopyridin 2 Yl Quinoline Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Conformational Analysis of 3-(5-Bromopyridin-2-yl)quinoline

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its covalent framework.

In the ¹H NMR spectrum, distinct signals would be expected for each of the ten protons on the bicyclic framework. The protons on the quinoline (B57606) ring would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The H2 and H4 protons of the quinoline, being adjacent to the ring nitrogen, would be expected to resonate at the most downfield positions. Similarly, the three protons of the 5-bromopyridine ring would exhibit characteristic chemical shifts and coupling patterns. For instance, the proton ortho to both the nitrogen and the inter-ring bond would likely be the most deshielded in that ring system.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each of the 14 carbon atoms. The carbon atom attached to the bromine (C5' of the pyridine (B92270) ring) would have its chemical shift influenced by the heavy atom effect, while the carbons adjacent to the nitrogen atoms (e.g., C2, C8a in quinoline and C2', C6' in pyridine) would appear at significantly downfield shifts.

Two-dimensional NMR techniques are crucial for unambiguous assignment. Correlation Spectroscopy (COSY) would reveal the scalar coupling network between adjacent protons within the quinoline and pyridine rings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. Heteronuclear Multiple Bond Correlation (HMBC) experiments would be paramount in confirming the connectivity between the two heterocyclic rings, by showing long-range correlations between protons on one ring and carbons on the other, across the C3-C2' bond.

Conformational analysis in solution can be probed using Nuclear Overhauser Effect (NOE) spectroscopy. An NOE experiment could reveal through-space proximity between protons on the quinoline ring (e.g., H4) and the pyridine ring (e.g., H3'), providing insight into the preferred dihedral angle and the degree of rotational freedom around the central C-C bond.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related 3-Aryl-Quinoline Structure Note: This table presents expected chemical shift ranges and multiplicities for this compound based on data from similar substituted quinoline and pyridine compounds. Actual values may vary.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline H-2 | ~8.8-9.2 (d) | ~150-155 |

| Quinoline H-4 | ~8.0-8.4 (s) | ~135-140 |

| Quinoline H-5/H-8 | ~7.8-8.2 (m) | ~128-132 |

| Quinoline H-6/H-7 | ~7.4-7.8 (m) | ~126-130 |

| Bromopyridine H-3' | ~7.9-8.3 (dd) | ~140-145 |

| Bromopyridine H-4' | ~8.3-8.7 (d) | ~120-125 |

| Bromopyridine H-6' | ~8.6-9.0 (d) | ~150-155 |

Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be employed to determine the precise molecular weight of this compound. This allows for the unambiguous determination of its elemental formula (C₁₄H₉BrN₂), confirming the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pattern of the protonated molecule [M+H]⁺. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. The fragmentation of related pyridazino-quinolines often involves complex cross-ring cleavages. nih.gov For this compound, key fragmentation pathways would likely include:

Loss of a bromine radical (Br•): A common fragmentation for brominated aromatic compounds.

Cleavage of the C-C bond: Scission of the bond connecting the quinoline and pyridine rings, leading to fragment ions corresponding to each heterocyclic moiety.

Loss of HCN: A characteristic fragmentation of the quinoline ring system, which can lead to a C₈H₆⁺• fragment ion. rsc.org

The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the proposed structure and the specific arrangement of the substituents. libretexts.orgtutorchase.com

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Expected Observation |

|---|---|---|---|

| [M]⁺• | C₁₄H₉⁷⁹BrN₂ | 283.9953 | Molecular ion peak |

| [M+2]⁺• | C₁₄H₉⁸¹BrN₂ | 285.9932 | Isotopic peak, ~1:1 ratio with M⁺• |

| [M-Br]⁺ | C₁₄H₉N₂ | 205.0766 | Fragment from loss of Bromine |

| [C₉H₇N]⁺• | C₉H₇N | 129.0578 | Fragment corresponding to quinoline |

| [C₅H₃BrN]⁺• | C₅H₃⁷⁹BrN | 155.9479 | Fragment corresponding to 5-bromopyridine |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting of this compound

The FT-IR spectrum is expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C and C=N stretching: A series of sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the quinoline and pyridine ring systems. psu.edunih.govmdpi.com

C-H in-plane and out-of-plane bending: These vibrations appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively, and are highly characteristic of the substitution pattern on the aromatic rings.

C-Br stretching: A strong absorption expected in the lower frequency region, typically around 600-500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C stretching vibrations of the aromatic backbone, which are often weak in the IR spectrum. The combination of both FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, serving as a unique fingerprint for its identification. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic C=C/C=N Stretch | 1650 - 1450 | FT-IR, Raman |

| Ring Breathing Modes | 1050 - 950 | Raman (strong) |

| C-H Out-of-Plane Bend | 900 - 650 | FT-IR (strong) |

| C-Br Stretch | 600 - 500 | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transition Characterization of this compound

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. youtube.com The extended π-conjugated system of this compound, spanning both heterocyclic rings, is expected to give rise to strong absorptions in the UV region.

The UV-Vis spectrum would likely be characterized by intense bands corresponding to π→π* transitions. libretexts.org These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The conjugation between the quinoline and pyridine moieties would likely lead to a red-shift (shift to longer wavelengths) compared to the individual parent heterocycles. Weaker n→π* transitions, involving the excitation of non-bonding electrons from the nitrogen atoms to π* orbitals, may also be observed, often as shoulders on the more intense π→π* bands. libretexts.org The solvent environment can influence the position of these bands, with polar solvents typically causing a blue shift for n→π* transitions and a red shift for π→π* transitions.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Many rigid, conjugated aromatic systems are fluorescent. It is plausible that this compound would exhibit fluorescence. The emission spectrum would be red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further information about the nature of the excited state and the efficiency of radiative versus non-radiative decay pathways.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) | Characteristics |

|---|---|---|---|

| π → π | 250 - 350 | High (>10,000) | Intense bands, sensitive to conjugation |

| n → π | 300 - 400 | Low (<2,000) | Weaker bands, may be hidden, blue-shift in polar solvents |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing of this compound

While spectroscopic methods provide a wealth of information, single-crystal X-ray diffraction provides the most definitive and unambiguous picture of a molecule's structure in the solid state. researchgate.net Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and, crucially, the torsional or dihedral angle between the planes of the quinoline and bromopyridine rings. rsc.orgresearchgate.net

This dihedral angle is a key conformational parameter for biaryl systems. nih.govnih.gov It is determined by the balance between conjugative effects, which favor planarity, and steric hindrance between adjacent atoms on the two rings, which favors a twisted conformation.

Furthermore, X-ray diffraction analysis reveals the crystal packing, which is how the molecules arrange themselves in the crystal lattice. researchgate.neteurjchem.com This analysis would identify any significant intermolecular interactions, such as:

π-π stacking: Interactions between the electron-rich aromatic faces of adjacent molecules.

Halogen bonding: An attractive interaction between the electrophilic region of the bromine atom and a nucleophilic site on a neighboring molecule (e.g., a nitrogen lone pair).

Understanding these interactions is crucial for rationalizing the solid-state properties of the material.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Chiral this compound Analogues

The parent molecule, this compound, is achiral and therefore would not show a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). wikipedia.org However, these techniques would become essential for the analysis of chiral analogues.

Chirality could be introduced into this system through the phenomenon of atropisomerism. chim.itnih.govnih.gov Atropisomers are stereoisomers that result from hindered rotation around a single bond. chemistryviews.org If bulky substituents were introduced at positions ortho to the inter-ring C-C bond (i.e., at the C4 position of the quinoline and/or the C3' position of the pyridine), rotation around this bond could be sufficiently restricted to allow for the isolation of stable, non-interconverting enantiomers.

For such a chiral, atropisomeric analogue, CD spectroscopy would be a powerful tool. researchgate.netnih.gov It measures the differential absorption of left- and right-circularly polarized light. Each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects in the CD spectrum, correlated with theoretical calculations, could be used to assign the absolute configuration (P or M) of the atropisomers. This provides a non-destructive method for stereochemical assignment, which is critical in fields where stereochemistry dictates biological activity or material properties. rsc.org

Theoretical and Computational Investigations on 3 5 Bromopyridin 2 Yl Quinoline

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties of 3-(5-Bromopyridin-2-yl)quinoline

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium- to large-sized molecules. nih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the electronic energy of the molecule. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron distribution. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(quinoline)-C(pyridine) | 1.485 Å |

| Bond Length | C-Br (pyridine) | 1.902 Å |

| Bond Length | C-N (quinoline ring) | 1.375 Å |

| Bond Length | C-N (pyridine ring) | 1.334 Å |

| Bond Angle | C-C-C (quinoline ring) | ~120° |

| Bond Angle | C-C-Br (pyridine ring) | 119.5° |

Note: Data is representative of typical values for similar structures and should be considered illustrative.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions of this compound

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy than standard DFT for calculating energies and spectroscopic properties. mdpi.com

These high-accuracy methods are particularly useful for:

Energetic Predictions: Calculating precise heats of formation, reaction energies, and activation barriers.

Spectroscopic Predictions: Providing benchmark data for calibrating less computationally expensive methods and for assigning complex vibrational or electronic spectra.

However, the computational cost of ab initio methods increases rapidly with the size of the molecule and the basis set. For a molecule like this compound, high-level ab initio calculations would be very demanding and are typically reserved for benchmarking specific properties or for smaller, model systems.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of this compound

While quantum mechanical methods describe the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and interactions over time. nih.gov MD simulations treat atoms as classical particles and use a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms and how their positions and velocities change. mdpi.com

For this compound, MD simulations can reveal:

Conformational Landscapes: The molecule is not rigid; the dihedral angle between the quinoline (B57606) and pyridine (B92270) rings can rotate. MD simulations can explore the rotational energy barrier and identify the most stable conformations (rotamers) in different environments, such as in a solvent like water or DMSO. nih.gov

Intermolecular Interactions: By simulating the molecule in a condensed phase (e.g., in a box of solvent molecules or within a crystal lattice), MD can elucidate how it interacts with its surroundings through hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov This is crucial for understanding its solubility, crystal packing, and potential interactions with biological targets. physchemres.org Analysis of the simulation trajectory can provide metrics like the Root Mean Square Deviation (RMSD) to assess structural stability. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors for this compound

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with reactivity towards electrophiles, while the LUMO, an electron acceptor, is associated with reactivity towards nucleophiles. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, more polarizable, and generally more chemically reactive. irjweb.comresearchgate.net From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. mdpi.com

Table 2: Calculated FMO Energies and Chemical Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.95 |

| LUMO Energy | ELUMO | - | -1.52 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.43 |

| Ionization Potential | IP | -EHOMO | 6.95 |

| Electron Affinity | EA | -ELUMO | 1.52 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.715 |

| Chemical Softness | S | 1 / (2η) | 0.184 |

| Electronegativity | χ | (IP + EA) / 2 | 4.235 |

Note: Values are illustrative, based on DFT calculations for analogous structures. A larger energy gap implies higher kinetic stability and lower chemical reactivity. irjweb.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions) from Computational Models of this compound

Computational models are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). researchgate.netnih.gov This allows for the assignment of ¹H and ¹³C NMR spectra. researchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These frequencies can be correlated with experimental Infrared (IR) and Raman spectra, helping to assign specific peaks to functional group vibrations, such as C-H stretches, C=N stretches, and ring deformation modes. researchgate.netmdpi.com

Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to excited states. bohrium.comresearchgate.netdntb.gov.ua These calculations yield the absorption wavelengths (λmax) and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum of the molecule, providing insight into its electronic structure and color. nih.govscirp.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic Protons: 7.5 - 9.2 ppm |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic Carbons: 115 - 155 ppm |

| IR | Vibrational Frequency (cm⁻¹) | Aromatic C-H stretch: ~3100-3000 cm⁻¹ |

| IR | Vibrational Frequency (cm⁻¹) | C=N/C=C ring stretch: ~1600-1450 cm⁻¹ |

Note: Predicted values are estimations based on typical results from DFT/TD-DFT calculations for similar quinoline-pyridine systems.

Coordination Chemistry of 3 5 Bromopyridin 2 Yl Quinoline As a Ligand

Design and Synthesis of Metal Complexes Featuring 3-(5-Bromopyridin-2-yl)quinoline

Homoleptic and Heteroleptic Complexes of this compound

There is no specific information available in the reviewed scientific literature regarding the synthesis of either homoleptic (containing only this compound ligands) or heteroleptic (containing this compound along with other ligands) complexes. The synthesis of related pyridyl-quinoline complexes often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. However, without experimental data, the specific reaction conditions, yields, and the stability of such complexes with this compound are unknown.

Exploration of Coordination Modes and Chelation Behavior of this compound

Based on its structure, this compound is expected to act as a bidentate N,N'-chelating ligand, coordinating to a metal center through the nitrogen atoms of the pyridine (B92270) and quinoline (B57606) rings. This is a common coordination mode for analogous 2,2'-bipyridine and 2-(2'-pyridyl)quinoline ligands. However, specific studies confirming this chelation behavior for this compound, or investigating other potential coordination modes (e.g., monodentate or bridging), have not been found.

Structural Characterization of Metal-3-(5-Bromopyridin-2-yl)quinoline Complexes (Crystallography, Advanced Spectroscopy)

No crystallographic data or advanced spectroscopic analyses (such as detailed NMR, IR, or UV-Vis characterization) for metal complexes of this compound have been reported in the literature. Such studies would be essential to definitively determine the coordination geometry, bond lengths, and bond angles within these complexes.

Electronic Structure and Bonding Analysis in this compound Metal Complexes

A theoretical or experimental analysis of the electronic structure and bonding in metal complexes of this compound is not available. Such an analysis, typically involving computational methods like Density Functional Theory (DFT), would provide insights into the nature of the metal-ligand bond and the electronic properties of the complexes.

Redox Properties of this compound Metal Complexes

There are no published studies on the redox properties of metal complexes containing this compound. Techniques such as cyclic voltammetry would be required to investigate the electrochemical behavior of these complexes, including their oxidation and reduction potentials.

Photophysical Properties of Luminescent Metal Complexes Incorporating this compound

The photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes, of luminescent metal complexes of this compound have not been documented. While many quinoline-based complexes are known to exhibit interesting luminescent properties, the specific influence of the 5-bromo-substituent on the pyridyl ring in this particular ligand system remains uninvestigated.

Applications of 3 5 Bromopyridin 2 Yl Quinoline in Advanced Materials Science

Potential for Incorporation into Metal-Organic and Covalent Organic Frameworks

While no studies have specifically reported the use of 3-(5-Bromopyridin-2-yl)quinoline as a linker in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), its molecular structure is highly suggestive of its suitability for such applications. The bidentate nature of the pyridyl-quinoline scaffold could enable it to bridge metal centers or organic hubs, forming porous, crystalline structures. The dimensions and rigidity of the molecule would influence the resulting pore size and topology of the framework, which are critical factors for applications in gas storage, separation, and catalysis. The presence of the bromine atom could also serve as a post-synthetic modification site to introduce further functionality within the pores of a MOF or COF.

Hypothetical Role in Supramolecular Assembly and Self-Healing Materials

The quinoline (B57606) and pyridine (B92270) rings in this compound are capable of participating in non-covalent interactions, such as π-π stacking, which are the driving forces for supramolecular assembly. These interactions could guide the spontaneous organization of the molecules into well-defined, higher-order structures. By chemically modifying the molecule, for instance, by introducing hydrogen-bonding moieties, it is conceivable that derivatives of this compound could be designed to form reversible networks. Such networks are a key feature of self-healing materials, where the disruption of these non-covalent bonds can be subsequently reformed, restoring the material's integrity.

Prospective Photoactive and Optoelectronic Materials

Quinoline and its derivatives are known for their photoluminescent properties, making them attractive components for photoactive and optoelectronic materials. The extended π-conjugated system of this compound is expected to absorb and emit light, with the specific wavelengths being dependent on its electronic structure. The bromine atom, being a heavy atom, could influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and enabling phosphorescence. Metal complexes of this compound could also exhibit interesting photoluminescent or electroluminescent properties, with potential applications in organic light-emitting diodes (OLEDs) or as components in light-harvesting systems.

Anticipated Sensing Applications

The nitrogen atoms in the pyridine and quinoline rings of this compound present ideal coordination sites for metal ions, suggesting its potential as a chemosensor. Upon binding to a specific metal ion, the electronic properties of the molecule would be perturbed, leading to a change in its absorption or fluorescence spectrum. This change could form the basis of a selective and sensitive detection method. Furthermore, the aromatic rings could interact with various analytes through π-π stacking or other non-covalent interactions, offering possibilities for the development of sensors for organic molecules.

Theoretical Utility in Polymerization Reactions

While there is no evidence of its use, it is plausible that metal complexes derived from this compound could act as catalysts or initiators in polymerization reactions. The ligand's structure could influence the coordination geometry around a central metal atom, which in turn could dictate the stereochemistry and properties of the resulting polymer. The electronic properties of the ligand, tunable via the bromo-substituent, could also affect the catalytic activity of the metal center.

Structure Property Relationships and Derivatization Studies of 3 5 Bromopyridin 2 Yl Quinoline

Systematic Modification of the Bromopyridine Moiety in 3-(5-Bromopyridin-2-yl)quinoline

The most common and powerful method for modifying this position is the Suzuki-Miyaura cross-coupling reaction. youtube.combeilstein-journals.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester. youtube.comharvard.edu The reaction is known for its mild conditions, high tolerance of functional groups, and commercial availability of a vast library of boronic acids. nih.govnih.gov This enables the introduction of various aryl, heteroaryl, alkyl, and vinyl groups at the 5-position of the pyridine (B92270) ring.

For instance, coupling this compound with different phenylboronic acids can introduce substituted phenyl rings. The electronic nature of these substituents—whether they are electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, trifluoromethyl)—can systematically alter the electronic landscape of the entire molecule. Other cross-coupling reactions, such as Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (to form C-N bonds), further expand the diversity of accessible analogues.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions for Modifying the Bromopyridine Moiety This table presents a hypothetical set of reactions based on established Suzuki-Miyaura coupling principles.

| Starting Material | Coupling Partner (Boronic Acid) | Potential Product | Catalyst System |

|---|---|---|---|

| This compound | Phenylboronic acid | 3-(5-Phenylpyridin-2-yl)quinoline | Pd(PPh₃)₄, Na₂CO₃ |

| This compound | 4-Methoxyphenylboronic acid | 3-(5-(4-Methoxyphenyl)pyridin-2-yl)quinoline | Pd(dppf)Cl₂, K₂CO₃ |

| This compound | Thiophene-2-boronic acid | 3-(5-(Thiophen-2-yl)pyridin-2-yl)quinoline | Pd(dppf)Cl₂, K₂CO₃ nih.gov |

| This compound | Pyridine-3-boronic acid | 3-(5-(Pyridin-3-yl)pyridin-2-yl)quinoline | Pd(PPh₃)₄, K₃PO₄ |

| This compound | Methylboronic acid | 3-(5-Methylpyridin-2-yl)quinoline | Pd(OAc)₂, SPhos, K₃PO₄ harvard.edu |

Functionalization of the Quinoline (B57606) Core of this compound

While the bromopyridine moiety offers a clear site for derivatization, the quinoline core also presents opportunities for functionalization, primarily through C-H activation reactions. mdpi.comnih.gov The regioselectivity of these reactions is largely governed by the inherent electronic properties of the quinoline ring system and the directing influence of existing substituents. nih.gov

In quinoline, the nitrogen atom acts as an embedded directing group, making the C2 and C8 positions the most common sites for metal-catalyzed C-H functionalization. mdpi.com Since the C2 position in this compound is already occupied by the bromopyridyl group, attention turns to other positions. The C8-position is a particularly favorable site for functionalization.

To enhance the reactivity of the quinoline ring towards C-H activation, it is often converted to its corresponding N-oxide. mdpi.comnih.gov The N-oxide group acts as a more effective directing group, facilitating a range of transformations. For example, palladium-catalyzed C-H arylation of quinoline N-oxides can introduce various aryl groups, and copper-catalyzed reactions can be used for amination or carbamoylation. nih.gov After the desired functional group is installed, the N-oxide can be readily reduced back to the quinoline. nih.gov Other potential reactions on the quinoline core include electrophilic aromatic substitution, such as nitration or halogenation, although these may yield mixtures of isomers depending on the reaction conditions and the directing effect of the C3-pyridyl substituent. nih.gov

Table 2: Potential C-H Functionalization Reactions on the Quinoline Core This table outlines hypothetical functionalization strategies based on known quinoline chemistry.

| Reaction Type | Reagents and Conditions | Target Position | Potential Product | Reference for Method |

|---|---|---|---|---|

| C8-Arylation | Aryl iodide, Pd(OAc)₂, Microwave | C8 | 3-(5-Bromopyridin-2-yl)-8-arylquinoline | mdpi.com |

| C2-Carbamoylation (on N-oxide) | N-Phenylhydrazinecarboxamide, CuBr, TBHP | C2 | 2-Carbamoyl-3-(5-bromopyridin-2-yl)quinoline-N-oxide | nih.gov |

| C-H Nitration | HNO₃/H₂SO₄ | C5/C8 | 3-(5-Bromopyridin-2-yl)-5/8-nitroquinoline | nih.gov |

| C-H Halogenation | Cl₂, Br₂, I₂ | Varies | Halogenated this compound | nih.gov |

Influence of Substituents on the Electronic and Geometric Properties of this compound Analogues

The introduction of different substituents onto the this compound framework significantly modulates its electronic and geometric properties. These changes are critical as they directly impact the molecule's interaction with biological targets or its performance in materials applications.

Electronic Properties: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Attaching an EDG (e.g., -OCH₃, -NH₂) to either the pyridine or quinoline ring increases the electron density of the π-system. This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO) and may decrease the HOMO-LUMO energy gap. Conversely, an EWG (e.g., -NO₂, -CF₃) decreases the electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and also potentially narrowing the HOMO-LUMO gap. pec.ac.in A smaller energy gap often correlates with increased reactivity and a red-shift (bathochromic shift) in the UV-Visible absorption spectrum. nih.gov

Geometric Properties: The size and nature of the substituents also affect the molecule's three-dimensional shape. Bulky substituents introduced at positions adjacent to the bond linking the pyridine and quinoline rings can increase the dihedral angle between the two rings. This twisting can disrupt π-conjugation, leading to changes in electronic properties, such as a blue-shift (hypsochromic shift) in the absorption spectrum.

Table 3: Predicted Influence of Substituent Type on Molecular Properties

| Substituent Type | Position | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Predicted Spectroscopic Shift |

|---|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Pyridine or Quinoline | Increase | Minimal Change | Decrease | Bathochromic (Red) |

| Electron-Withdrawing (e.g., -NO₂) | Pyridine or Quinoline | Minimal Change | Decrease | Decrease | Bathochromic (Red) |

| Bulky Group (e.g., -tBu) | Position ortho to inter-ring bond | Destabilize Planarity | Destabilize Planarity | Increase | Hypsochromic (Blue) |

Theoretical Prediction of Structure-Property Relationships in Derivatized this compound Systems

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the structure-property relationships of derivatized this compound systems before their synthesis. pec.ac.innih.gov These theoretical studies provide valuable insights that can guide the design of new analogues with desired properties.

Furthermore, DFT calculations can predict key electronic properties. Frontier Molecular Orbital (FMO) analysis yields the energies of the HOMO and LUMO, and the resulting energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. pec.ac.innih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more polarizable and reactive. nih.gov Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra, predicting how modifications will affect the color and photophysical properties of the compounds. nih.govmdpi.com Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov These computational tools allow for the high-throughput screening of virtual libraries of derivatives, enabling a more focused and efficient approach to synthetic efforts.

Mechanistic Investigations of Chemical Transformations Involving 3 5 Bromopyridin 2 Yl Quinoline

Reaction Mechanism Studies of Bromine Substitution Reactions on the Pyridine (B92270) Ring of 3-(5-Bromopyridin-2-yl)quinoline

The bromine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the attack of nucleophiles, particularly at positions ortho and para to the nitrogen. In this molecule, the bromine is at the 5-position, which is para to the ring nitrogen, making it activated towards nucleophilic displacement.

The mechanism of these substitution reactions typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyridine nitrogen. In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Kinetic studies on analogous bromopyridine systems reveal that the reaction rates are dependent on the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally accelerate the reaction. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex.

Below is a hypothetical data table illustrating the second-order rate constants for the substitution of bromine in a model compound, 5-bromopyridine, with various nucleophiles. This data serves as a predictive model for the reactivity of the pyridine moiety in this compound.

Table 1: Hypothetical Second-Order Rate Constants (k₂) for Nucleophilic Substitution on 5-Bromopyridine at 100°C in Dimethylformamide (DMF)

| Nucleophile | k₂ (x 10⁻⁴ M⁻¹s⁻¹) |

| Methoxide (CH₃O⁻) | 3.5 |

| Thiophenoxide (C₆H₅S⁻) | 8.2 |

| Piperidine (C₅H₁₀NH) | 1.5 |

| Sodium Azide (NaN₃) | 2.1 |

This table is illustrative and based on general reactivity trends for bromopyridines.

Investigation of Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring of this compound

The quinoline ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being governed by the electronic effects of the fused benzene (B151609) and pyridine rings.

Electrophilic Aromatic Substitution: The pyridine part of the quinoline nucleus is electron-deficient and deactivates the ring towards electrophilic attack. acs.orgresearchgate.net Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring. acs.orgresearchgate.net Theoretical and experimental studies on quinoline itself show that electrophilic attack favors positions 5 and 8. rsc.orgresearchgate.net This is due to the greater stability of the carbocation intermediate formed upon attack at these positions, which allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring. Therefore, reactions such as nitration or sulfonation of this compound are predicted to yield a mixture of 5- and 8-substituted derivatives. researchgate.netuop.edu.pk

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the pyridine portion of the quinoline ring makes it susceptible to nucleophilic attack. Nucleophilic substitution on the unsubstituted quinoline ring typically occurs at positions 2 and 4. researchgate.netsciepub.com In the case of this compound, the 2-position is already substituted. Thus, nucleophilic attack would be predicted to occur at the 4-position, especially if a good leaving group were present or under harsh reaction conditions (e.g., Chichibabin reaction). The mechanism involves the addition of a nucleophile to form a stable anionic intermediate, followed by the elimination of a hydride ion or another leaving group. sciepub.com

Table 2: Predicted Regioselectivity for Aromatic Substitution on the Quinoline Ring of this compound

| Reaction Type | Reagent Example | Predicted Major Product(s) |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-(5-bromopyridin-2-yl)quinoline & 8-Nitro-3-(5-bromopyridin-2-yl)quinoline |

| Electrophilic Sulfonation | H₂SO₄/SO₃ | This compound-5-sulfonic acid & this compound-8-sulfonic acid |

| Nucleophilic Amination | NaNH₂ (Chichibabin) | 4-Amino-3-(5-bromopyridin-2-yl)quinoline |

This table represents predicted outcomes based on the known reactivity of the quinoline nucleus.

Photochemical and Thermal Decomposition Pathways of this compound

Photochemical Decomposition: The photochemical behavior of this compound is expected to be influenced by the presence of two heteroaromatic rings and the carbon-bromine bond. Bipyridyl and related compounds can undergo various photochemical reactions, including photosubstitution and degradation. angleo.itresearchgate.net Upon absorption of UV light, the molecule can be excited to a singlet state, which may then undergo intersystem crossing to a triplet state. The excited state can be susceptible to cleavage of the C-Br bond, potentially leading to radical intermediates. These radicals can then react with the solvent or other species, leading to a variety of decomposition products. Photolysis in the presence of nucleophiles might also lead to photosubstitution of the bromine atom.

Thermal Decomposition: The thermal stability of this compound is limited by the strength of its chemical bonds. The carbon-bromine bond is typically the weakest bond in the molecule and is expected to be the initial site of cleavage upon heating. mdpi.com Thermal decomposition studies on similar heterocyclic compounds indicate that decomposition often proceeds in multiple stages. mdpi.comsciepub.com The initial step is likely the homolytic cleavage of the C-Br bond, followed by further fragmentation of the heterocyclic rings at higher temperatures. The decomposition products in an inert atmosphere would likely include brominated and debrominated fragments, as well as smaller nitrogen-containing compounds. In an oxidizing atmosphere, the decomposition would be more complex, leading to the formation of oxides of carbon, nitrogen, and hydrogen bromide.

Table 3: Predicted Decomposition Data for this compound

| Decomposition Type | Onset Temperature (°C) (Inert Atmosphere) | Major Decomposition Products (Predicted) |

| Thermal | 250 - 300 | HBr, quinoline, pyridine, various brominated and nitrogenated hydrocarbons |

| Photochemical (UV) | N/A | Radical species, debrominated products, solvent adducts |

This table is illustrative, with temperatures based on similar bromo-N-heterocyclic compounds. mdpi.combibliotekanauki.plnih.gov

Advanced Kinetic and Thermodynamic Analysis of Reactions Involving this compound

A deeper understanding of the reactions involving this compound can be achieved through advanced kinetic and thermodynamic analysis.

Kinetic Analysis: The Arrhenius equation, k = Ae-Ea/RT, is fundamental to understanding the temperature dependence of reaction rates. wikipedia.org By measuring the rate constant (k) at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined. etomica.org For substitution reactions on the pyridine ring, a Hammett plot can be constructed by correlating the logarithms of the rate constants for a series of substituted nucleophiles with their respective Hammett substituent constants (σ). rsc.orgsciepub.com The slope of this plot, the reaction constant (ρ), provides insight into the electronic demand of the transition state. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups on the nucleophile.

Thermodynamic Analysis: The thermodynamic parameters of a reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the position of the chemical equilibrium. For substitution reactions, these parameters can be derived from the temperature dependence of the equilibrium constant. The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constant using the Eyring equation. These parameters provide valuable information about the structure and energetics of the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is typical for bimolecular substitution reactions.

Table 4: Hypothetical Kinetic and Thermodynamic Parameters for Nucleophilic Substitution of Bromine in this compound with Piperidine

| Parameter | Hypothetical Value | Significance |

| Activation Energy (Ea) | 85 kJ/mol | Energy barrier for the reaction |

| Pre-exponential Factor (A) | 5 x 10¹⁰ s⁻¹ | Frequency of collisions with correct orientation |

| Enthalpy of Activation (ΔH‡) | 82 kJ/mol | Change in heat content in forming the transition state |

| Entropy of Activation (ΔS‡) | -40 J/mol·K | Change in disorder in forming the transition state |

This table contains illustrative values based on data for analogous SNAr reactions of bromopyridines. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for 3 5 Bromopyridin 2 Yl Quinoline

Integration of 3-(5-Bromopyridin-2-yl)quinoline into Complex Hybrid Systems

A significant area of future research lies in the incorporation of this compound into larger, multicomponent hybrid systems. The nitrogen atoms within the pyridine (B92270) and quinoline (B57606) rings are excellent coordination sites for metal ions, making the compound a valuable building block for creating sophisticated supramolecular structures and metal-organic frameworks (MOFs). Such hybrid systems can be engineered to possess specific photophysical, catalytic, or sensing properties. For instance, square planar mononuclear platinum(II) complexes have been successfully synthesized using bidentate heterocyclic ligands containing a quinoline scaffold, demonstrating their potential in creating metal-based compounds with biological applications. nih.gov

Furthermore, the bromine atom on the pyridine ring serves as a crucial handle for post-synthetic modification through various cross-coupling reactions. This allows for the covalent linkage of the this compound unit to other organic moieties, polymers, or even nanoparticles. This functionalization capability opens the door to creating advanced hybrid materials. An example of this approach is the development of soluble starch nanoparticles loaded with a quinoline derivative to enhance its therapeutic effects. nih.gov These complex systems could be tailored for applications in fields such as organic electronics, targeted drug delivery, and advanced sensors.

Table 1: Potential Hybrid Systems and Applications

| Hybrid System Type | Potential Application | Key Feature Utilized |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Gas storage, selective catalysis | Nitrogen atoms for metal coordination |

| Polymer Conjugates | Organic light-emitting diodes (OLEDs), sensors | Photophysical properties and functional handles |

| Nanoparticle-Based Systems | Bioimaging, targeted therapy | Surface attachment via the bromo-substituent |

Exploration of Novel Reactivity Patterns for this compound

The full scope of the chemical reactivity of this compound remains largely unexplored, presenting fertile ground for the discovery of new synthetic transformations. The bromine atom is a key functional group that enables a variety of powerful cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These methods allow for the introduction of a wide array of substituents at the 5-position of the pyridine ring, which in turn can fine-tune the molecule's electronic and steric properties.

Beyond the bromo-substituent, the quinoline and pyridine rings themselves are susceptible to a range of chemical modifications. scribd.com For example, electrophilic substitution reactions could be employed to introduce additional functional groups onto the aromatic core, although the reactivity of the quinoline ring can be complex. scribd.com Studies on the bromination of various substituted quinolines have shown that the reaction conditions can be optimized to achieve selective functionalization. researchgate.netresearchgate.net The development of novel catalytic methods for the regioselective functionalization of the this compound scaffold is a challenging yet rewarding area for future investigation.

Potential for High-Throughput Screening in Materials Discovery Based on this compound Scaffolds

The adaptable nature of the this compound framework makes it an ideal candidate for high-throughput screening (HTS) campaigns. By systematically varying the substituents on both the quinoline and pyridine rings, large and diverse libraries of derivatives can be generated. These libraries can then be rapidly screened to identify compounds with optimized properties for specific applications.

For instance, HTS could accelerate the discovery of new phosphors for use in advanced lighting technologies or identify potent inhibitors for biological targets. The combination of combinatorial synthesis and HTS has the potential to significantly expedite the discovery of novel materials derived from this versatile scaffold. The synthesis of quinoline derivatives through three-component coupling reactions, for example, allows for the creation of a range of structures that can be evaluated for their photophysical properties. scielo.br

Interdisciplinary Research Leveraging the Unique Features of this compound

The distinctive combination of a metal-coordinating unit and a photophysically active quinoline moiety within a single molecule makes this compound a compelling subject for interdisciplinary research. Collaborative efforts between synthetic chemists, materials scientists, physicists, and biologists will be essential to unlock the full potential of this compound.

In the realm of medicinal chemistry, quinoline derivatives have been investigated for their anticancer activities. nih.gov The this compound scaffold could be explored for similar purposes, with the bromo-substituent offering a site for attaching targeting ligands or other functional groups. In materials science, this compound could serve as a platform for developing new luminescent materials, with its photophysical properties being tunable through chemical modification. scielo.br Furthermore, the development of quinoline-based probes for PET imaging of neurodegenerative diseases highlights the potential for this class of compounds in advanced medical diagnostics. mdpi.com

Table 2: Interdisciplinary Research Opportunities

| Field | Research Focus | Rationale |

|---|---|---|

| Materials Science | Development of novel luminescent materials and sensors. | The quinoline core often imparts favorable photophysical properties. scielo.br |

| Medicinal Chemistry | Design of new therapeutic agents, such as anticancer drugs. | Quinoline derivatives have shown potent antiproliferative activity. nih.gov |

| Catalysis | Creation of novel ligands for transition metal catalysis. | The bipyridyl-like structure is an effective metal-coordinating motif. |

Q & A

What are the common synthetic routes for preparing 3-(5-Bromopyridin-2-yl)quinoline?

Basic Research Question

The synthesis typically involves cross-coupling reactions between brominated quinoline derivatives and functionalized pyridines. A prominent method is the multimetallic Cross-Ullmann biheteroaryl synthesis , where 3-bromoquinoline reacts with a pyridinyl triflate (e.g., 5-bromopyridin-2-yl triflate) in the presence of a copper catalyst and ligands. For example, a 48% yield was achieved using 3-bromoquinoline and 6-methoxypyridin-3-yl triflate under optimized conditions (60°C, 24 hours) . Alternative routes include bromination of pre-functionalized quinolines, as demonstrated in the bromination of (2-oxopyrrolidin-1-yl)quinolines .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

Post-synthesis characterization relies on:

- H/C NMR : To confirm regioselectivity and substituent positions (e.g., aromatic protons at δ 6.85–9.08 ppm for methoxy and quinoline protons) .

- HRMS (ESI) : For exact mass validation (e.g., [M + H] calcd. 237.1022, found 237.1020) .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at 1708 cm) .

- Elemental Analysis : To verify purity (>95% by HLC) .

How can cross-coupling reactions be optimized for higher yields?

Advanced Research Question

Key optimization strategies include:

- Catalyst Selection : Palladium or copper catalysts with ligands like XPhos enhance reactivity .

- Ultrasound-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., Fe(DS) as a surfactant catalyst under sonication) .

- Temperature and Solvent : Elevated temperatures (60–80°C) in polar aprotic solvents (DMF, DMSO) improve coupling efficiency .

How to resolve contradictions in reported biological activities of quinoline derivatives?

Advanced Research Question

Contradictions arise from structural variations or assay conditions. Methodological approaches include:

- Computational Predictions : Tools like PASS and Swiss ADME analyze structure-activity relationships (SAR) and predict bioactivity profiles (e.g., antioxidant or anti-inflammatory potential) .

- Comparative SAR Studies : Evaluate substituent effects (e.g., methoxy vs. bromo groups) on activity .

What advanced methods enable enantioselective synthesis of chiral quinoline derivatives?

Advanced Research Question

Enantioselective synthesis requires chiral catalysts. A recent breakthrough uses a lithium phosphate/Ir-photoredox dual catalytic system for Minisci-type C–H functionalization, achieving 3-(N-indolyl)quinolines with >90% enantiomeric excess (ee). This method leverages visible light activation and chiral Brønsted acids to control axial and central chirality .

What are key intermediates in the synthesis of this compound?

Basic Research Question

Critical intermediates include:

- 3-Bromoquinoline : Used in Cross-Ullmann couplings .

- 5-Bromopyridin-2-yl triflate : A reactive partner for cross-coupling .

- Brominated Pyridines : E.g., 3-amino-5-bromopyridine (CAS 13535-01-8) for further functionalization .

How to address regioselectivity challenges in bromination reactions?

Advanced Research Question

Regioselectivity is controlled by:

- Directing Groups : Electron-donating groups (e.g., methoxy) direct bromination to specific positions .

- Reaction Conditions : Use of Lewis acids (e.g., FeBr) or radical initiators alters selectivity .

How can computational tools predict the pharmacokinetics of quinoline derivatives?

Advanced Research Question

Swiss ADME evaluates drug-likeness parameters:

- Lipophilicity (LogP) : Optimal range: 2–5 for membrane permeability .

- Bioavailability Radar : Assesses solubility, polarity, and saturation .

- CYP450 Interactions : Predicts metabolic stability using cytochrome P450 models .

What crystallographic methods refine the structural analysis of quinoline derivatives?

Advanced Research Question

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps:

- Data Collection : High-resolution X-ray diffraction (<1.0 Å) minimizes errors .

- Twinned Data Handling : SHELXL’s twin refinement module resolves ambiguities in space groups .

How to troubleshoot low yields in heterocyclic fusion reactions?

Advanced Research Question

Low yields in fused scaffolds (e.g., pyrimidoquinolines) may result from steric hindrance or side reactions. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.